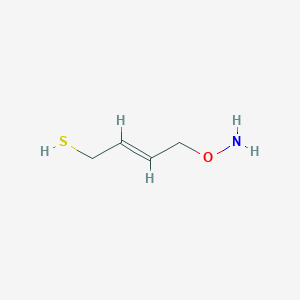
2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride is a chemical compound that belongs to the pyridine family It is characterized by the presence of a bromomethyl group attached to the second position of the pyridine ring, along with two methyl groups at the fourth and sixth positions The hydrochloride form indicates that it is a salt formed with hydrochloric acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride typically involves the bromination of 4,6-dimethylpyridine. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions. The resulting bromomethyl derivative is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems can help in maintaining consistent quality and reducing the risk of side reactions.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.
Oxidation: Pyridine N-oxides.
Reduction: 4,6-dimethylpyridine.
科学的研究の応用
2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride largely depends on its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules. This reactivity makes it useful in modifying proteins and nucleic acids, thereby affecting their function and activity. The compound can also interact with specific molecular targets, such as enzymes, by forming stable adducts that inhibit their activity.
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride
- 2-(Iodomethyl)-4,6-dimethylpyridine hydrochloride
- 2-(Hydroxymethyl)-4,6-dimethylpyridine
Comparison
Compared to its analogs, 2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride is more reactive due to the presence of the bromine atom, which is a better leaving group than chlorine or iodine. This increased reactivity makes it more suitable for certain types of nucleophilic substitution reactions. Additionally, the hydrochloride form enhances its solubility in water, making it easier to handle in aqueous reactions.
特性
分子式 |
C8H11BrClN |
|---|---|
分子量 |
236.53 g/mol |
IUPAC名 |
2-(bromomethyl)-4,6-dimethylpyridine;hydrochloride |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6-3-7(2)10-8(4-6)5-9;/h3-4H,5H2,1-2H3;1H |
InChIキー |
CYLBXPPILBKYBR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)CBr)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


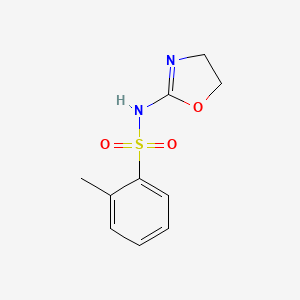
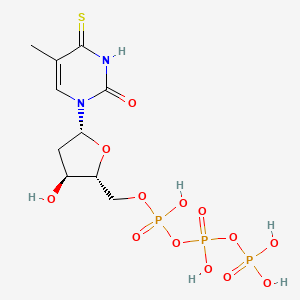
![2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B12854532.png)
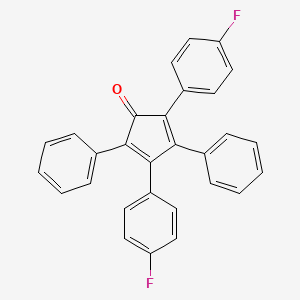
![Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B12854556.png)
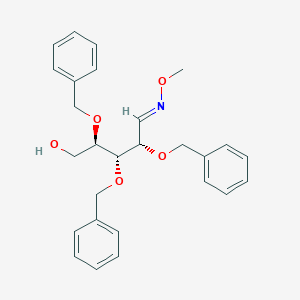
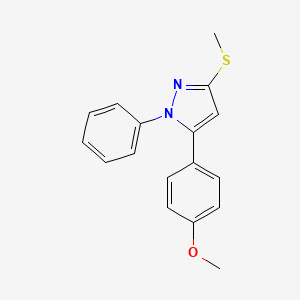
![[(2S,3S)-3-phenyloxiran-2-yl]methanol](/img/structure/B12854565.png)



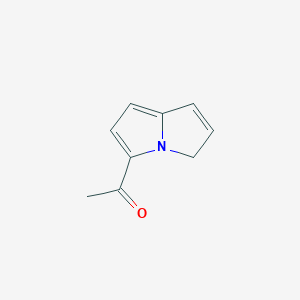
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854584.png)
